

In-Depth Technical Guide: 2-(Trifluoromethoxy)phenyl Isocyanate (CAS 182500-26-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethoxy)phenyl isocyanate

Cat. No.: B1297113

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)phenyl isocyanate, with CAS number 182500-26-1, is a versatile fluorinated organic compound of significant interest in medicinal chemistry and agrochemical research. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a crucial building block for the development of kinase inhibitors and other bioactive molecules.

Physicochemical Properties

2-(Trifluoromethoxy)phenyl isocyanate is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-(Trifluoromethoxy)phenyl Isocyanate**

Property	Value
CAS Number	182500-26-1
Molecular Formula	C ₈ H ₄ F ₃ NO ₂
Molecular Weight	203.12 g/mol
Appearance	Colorless to light yellow clear liquid
Density	1.35 g/mL at 25 °C
Boiling Point	55 °C at 15 mmHg
Refractive Index	n _{20/D} 1.455
Purity	≥ 98% (GC)
Synonyms	Isocyanic acid 2-(trifluoromethoxy)phenyl ester

Synthesis

The synthesis of **2-(trifluoromethoxy)phenyl isocyanate** typically involves a two-step process starting from 2-(trifluoromethoxy)aniline. The aniline precursor is first synthesized and then converted to the isocyanate.

Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)aniline

A common route to 2-(trifluoromethoxy)aniline involves the reaction of 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent, followed by reduction of the resulting nitro group.

Materials:

- 1,2-dichloro-4-trifluoromethoxybenzene
- Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
- Reducing agent (e.g., hydrogen gas with a catalyst like Raney nickel)

- Solvents (e.g., methylene chloride, methanol)
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- Nitration: 1,2-dichloro-4-trifluoromethoxybenzene is reacted with a nitrating agent at a controlled temperature, typically between -20 °C and +80 °C, to introduce a nitro group onto the aromatic ring.
- Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding aniline. This is commonly achieved through catalytic hydrogenation using hydrogen gas in the presence of a catalyst such as Raney nickel, at temperatures ranging from 0 °C to 200 °C.
- Purification: The crude 2-(trifluoromethoxy)aniline is purified using standard techniques such as distillation under reduced pressure.

Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)phenyl Isocyanate

The conversion of 2-(trifluoromethoxy)aniline to the isocyanate is typically achieved through phosgenation, often using a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).

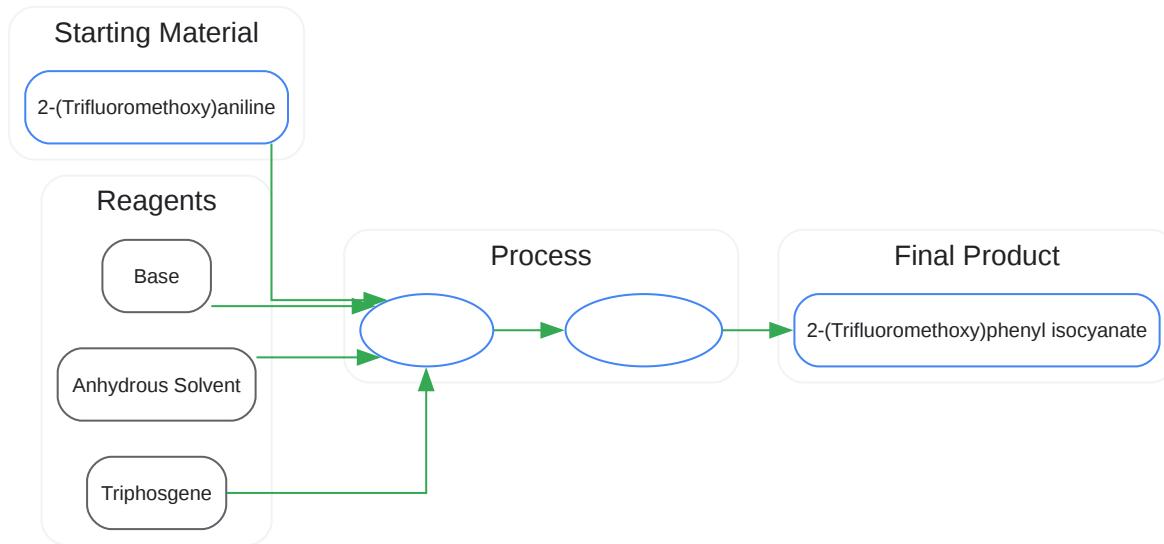
Materials:

- 2-(trifluoromethoxy)aniline
- Triphosgene
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Base (e.g., triethylamine, pyridine)
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware and equipment for air-sensitive reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve 2-(trifluoromethoxy)aniline in an anhydrous solvent.
- Cool the solution in an ice bath.
- In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.
- Slowly add the triphosgene solution to the stirred aniline solution.
- After the addition of triphosgene, slowly add a base (e.g., triethylamine) to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2275 cm^{-1}).
- Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.
- The solvent is removed under reduced pressure, and the crude **2-(trifluoromethoxy)phenyl isocyanate** can be purified by vacuum distillation.

Synthesis Workflow

[Click to download full resolution via product page](#)Synthesis of **2-(Trifluoromethoxy)phenyl Isocyanate**

Applications in Drug Discovery

2-(Trifluoromethoxy)phenyl isocyanate is a valuable reagent for the synthesis of substituted ureas, a structural motif present in numerous biologically active compounds, particularly kinase inhibitors.

Synthesis of Substituted Ureas

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form stable urea derivatives.

General Experimental Protocol: Urea Formation

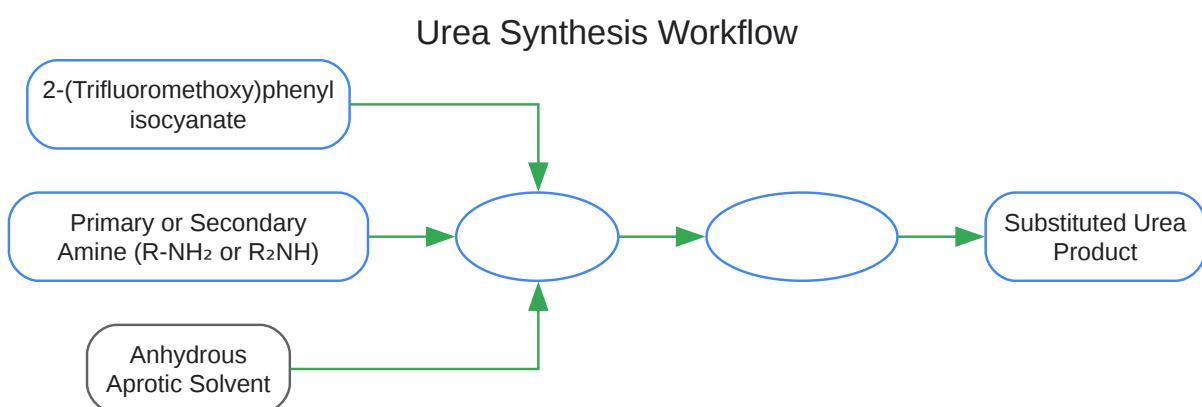
Materials:

- **2-(Trifluoromethoxy)phenyl isocyanate**

- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
- Inert atmosphere
- Standard laboratory glassware

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the amine in an anhydrous aprotic solvent.
- To this solution, add **2-(trifluoromethoxy)phenyl isocyanate** (typically 1.0-1.1 equivalents) either neat or as a solution in the same solvent, dropwise at room temperature or 0 °C.
- Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the reaction by TLC.
- Upon completion, the urea product may precipitate from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.



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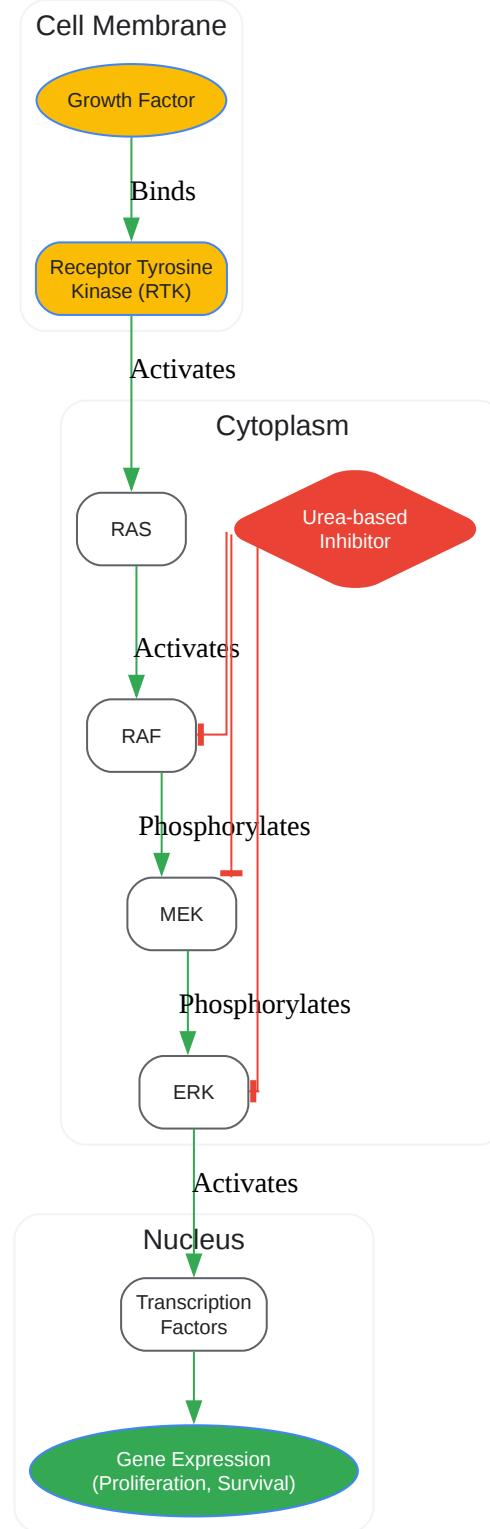
General workflow for the synthesis of substituted ureas.

Kinase Inhibition and the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.^[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development.^[2] Substituted ureas derived from **2-(trifluoromethoxy)phenyl isocyanate** have shown promise as inhibitors of kinases within this pathway, such as RAF, MEK, and ERK.^{[3][4][5]}

The trifluoromethoxy group can enhance the binding of these inhibitors to the kinase active site through favorable interactions, leading to improved potency and selectivity. The urea linkage itself is a key pharmacophore, often forming crucial hydrogen bonds with the hinge region of the kinase.

RAS/RAF/MEK/ERK Signaling Pathway

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Inhibition of the RAS/RAF/MEK/ERK pathway by urea-based inhibitors.

Applications in Agrochemicals

The trifluoromethoxy group is also beneficial in the design of modern agrochemicals, enhancing their efficacy and metabolic stability. **2-(Trifluoromethoxy)phenyl isocyanate** serves as a building block for the synthesis of novel herbicides and fungicides. The resulting urea derivatives can act as potent inhibitors of essential enzymes in weeds and pathogenic fungi. For instance, certain phenylurea herbicides are known to inhibit photosynthesis.

Safety and Handling

2-(Trifluoromethoxy)phenyl isocyanate is a reactive and hazardous chemical. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere.

Conclusion

2-(Trifluoromethoxy)phenyl isocyanate is a key intermediate for the synthesis of a diverse range of biologically active molecules. Its utility in constructing substituted ureas makes it particularly valuable in the development of kinase inhibitors for cancer therapy and for the discovery of new agrochemicals. The trifluoromethoxy moiety often confers advantageous physicochemical and pharmacological properties to the final products. Researchers in drug discovery and agrochemical development will find this reagent to be a valuable tool in their synthetic endeavors.

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References

- 1. Understanding the RAS-RAF-MEK-ERK Signaling Pathway [bocsci.com]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Trifluoromethoxy)phenyl Isocyanate (CAS 182500-26-1)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297113#2-trifluoromethoxy-phenyl-isocyanate-cas-number-182500-26-1]

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